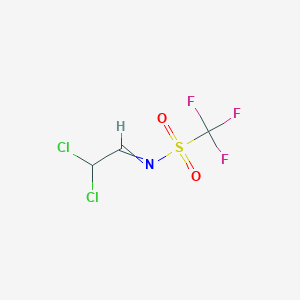
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide is a chemical compound known for its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of N,N-dichlorotrifluoromethanesulfonamide with 1,2-dichloroethylene. This reaction can be initiated thermally, chemically, or photochemically. The process does not require additional thermal initiation and occurs efficiently in the presence of excess 1,2-dichloroethylene, with the reaction time varying based on the initiation method used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in controlled environments to ensure the purity and yield of the product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Addition Reactions: The double bond in the dichloroethylidene group allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield products where the chlorine atoms are replaced by nucleophiles, while addition reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound can influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): Similar in structure but differs in its applications and toxicity profile.
Trichloroethylene: Shares some structural similarities but is primarily used as an industrial solvent.
Uniqueness
N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide is unique due to its combination of dichloroethylidene and trifluoromethanesulfonamide groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form stable complexes with molecular targets sets it apart from other similar compounds.
Properties
CAS No. |
370839-86-4 |
|---|---|
Molecular Formula |
C3H2Cl2F3NO2S |
Molecular Weight |
244.02 g/mol |
IUPAC Name |
N-(2,2-dichloroethylidene)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C3H2Cl2F3NO2S/c4-2(5)1-9-12(10,11)3(6,7)8/h1-2H |
InChI Key |
LSKWEUNXJPZJGC-UHFFFAOYSA-N |
Canonical SMILES |
C(=NS(=O)(=O)C(F)(F)F)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















